
5,6-Diaminouracil hydrochloride
概要
説明
5,6-Diaminouracil hydrochloride is an organic compound belonging to the class of pyrimidones It is characterized by the presence of amino groups at the 5 and 6 positions of the uracil ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diaminouracil hydrochloride typically involves the acetylation of uric acid followed by hydrolysis of the acetyl derivative. this method has faced challenges when scaled up . An alternative and more efficient method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method offers high yields and mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of non-hazardous reagents and optimized reaction conditions, as mentioned above, could be adapted for large-scale production.
化学反応の分析
Types of Reactions: 5,6-Diaminouracil hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles to form substituted uracil derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Nitro-uracil derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted uracil derivatives with various functional groups.
科学的研究の応用
5,6-Diaminouracil hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of xanthine derivatives, which are important bioactive molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleic acid analogs.
Industry: The compound is used in the spectrophotometric determination of selenium in various samples.
作用機序
The mechanism of action of 5,6-diaminouracil hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups at positions 5 and 6 of the uracil ring allow the compound to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target enzyme .
類似化合物との比較
6-Amino-5-carboxamidouracil: Used as a precursor for xanthine derivatives.
5,6-Diamino-2,4-dihydroxypyrimidine: Another aminouracil derivative with similar structural features.
Uniqueness: 5,6-Diaminouracil hydrochloride is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research.
特性
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMLWEBEDKTKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-89-2 | |
| Record name | 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE MONOHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)
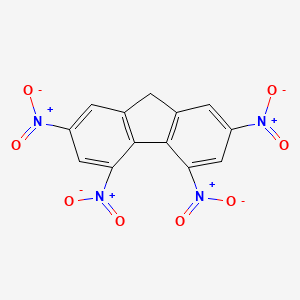
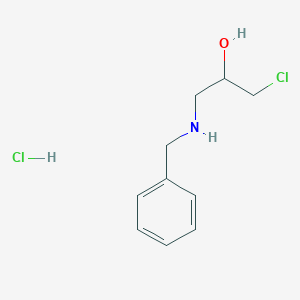
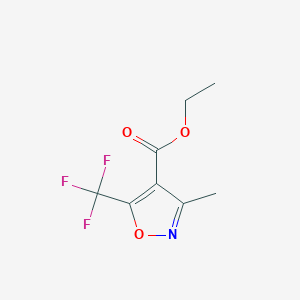


![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)
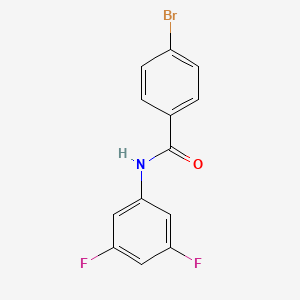
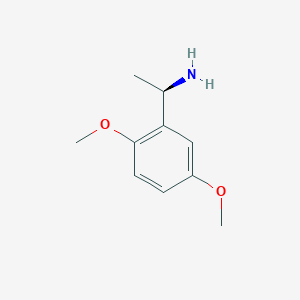
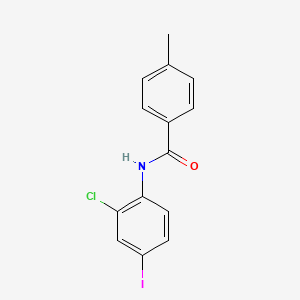


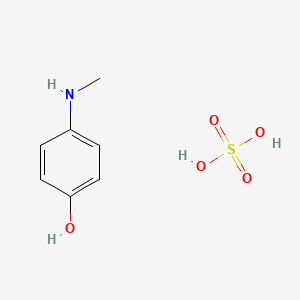
![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)
